molecular formula C22H25N5O B5356307 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Katalognummer: B5356307
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: TVSAADIPTZJIQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MIBE, is a small molecule inhibitor of the transcription factor HIF-1α. HIF-1α is a key regulator of the cellular response to hypoxia, and its inhibition has been shown to have potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the PAS-B domain of HIF-1α, preventing its dimerization with the PAS-A domain and subsequent transcriptional activation of hypoxia-responsive genes. This leads to decreased expression of angiogenic factors and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce tumor growth and increase sensitivity to chemotherapy in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is its specificity for HIF-1α, which allows for targeted inhibition of hypoxia-responsive genes. However, its potency and efficacy may vary depending on the specific cancer type and genetic background. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

For research on 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide include further optimization of its structure and pharmacokinetic properties, as well as investigation of its potential use in combination with other cancer therapies. Its potential applications in other hypoxia-related diseases, such as ischemic heart disease and stroke, also warrant further investigation. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment may improve its clinical utility.

Synthesemethoden

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the formation of an imidazole ring, the coupling of a piperazine moiety, and the attachment of a benzamide group. The final product is obtained through purification and characterization using spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer. HIF-1α is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy. This compound has also been investigated for its potential use in treating other hypoxia-related diseases, such as ischemic heart disease and stroke.

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-25-12-14-27(15-13-25)21-8-6-20(7-9-21)24-22(28)19-4-2-18(3-5-19)16-26-11-10-23-17-26/h2-11,17H,12-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAADIPTZJIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.